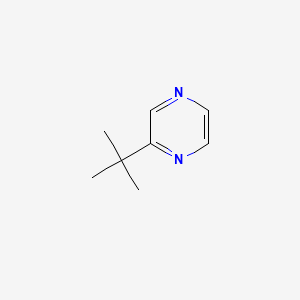

2-tert-Butylpyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-8(2,3)7-6-9-4-5-10-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQZVOWNJKASKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047421 | |

| Record name | 2-tert-Butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32741-11-0 | |

| Record name | tert-Butylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32741-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032741110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5278IBF644 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-tert-Butylpyrazine chemical properties and structure

An In-depth Technical Guide to 2-tert-Butylpyrazine: Chemical Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the pyrazine family. The pyrazine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 4. This core structure is a significant pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[1] this compound itself is particularly recognized in the flavor and fragrance industry for its distinct aroma profile, described as minty, green, and nutty with notes of bell pepper.[2] This guide provides a comprehensive technical overview of its chemical structure, properties, a representative synthesis protocol, and its applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The structure of this compound consists of a pyrazine ring substituted with a bulky tert-butyl group at the C-2 position. This substitution significantly influences the molecule's steric and electronic properties.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 32741-11-0 | ChemicalBook[1] |

| Molecular Formula | C₈H₁₂N₂ | PubChem[3] |

| SMILES | CC(C)(C)C1=NC=CN=C1 | PubChem[3] |

| InChIKey | YNQZVOWNJKASKQ-UHFFFAOYSA-N | PubChem[3] |

| EC Number | 251-186-7 | ECHEMI[4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 136.19 g/mol | PubChem[3] |

| Appearance | Colorless to light yellow clear liquid | ChemicalBook[1] |

| Density | 0.955 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1], ECHEMI[4] |

| Boiling Point | 179.9 ± 20.0 °C (Predicted) | ChemicalBook[1], ECHEMI[4] |

| Flash Point | 66.11 °C (151.00 °F) | The Good Scents Company[5] |

| Solubility | Soluble in alcohol. Water solubility estimated at 2286 mg/L @ 25 °C. | Perflavory[6] |

| pKa | 1.79 ± 0.10 (Predicted) | ChemicalBook[1] |

| LogP | 1.5 - 1.77 (Estimated) | PubChem[3], ECHEMI[4] |

| Refractive Index | 1.4870 - 1.4910 | ChemicalBook[1] |

Synthesis of this compound

The synthesis of substituted pyrazines can be achieved through various methods, with a common and fundamental approach being the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[6][7] This methodology provides a direct route to the pyrazine core.

Representative Experimental Protocol: Condensation Method

This protocol describes a plausible synthesis of this compound based on established chemical principles for pyrazine formation. The key reaction is the condensation of ethylenediamine with 1,1-dimethyl-2,3-butanedione (pivaloylacetaldehyde), which is a 1,2-dicarbonyl compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The reaction is run under nitrogen to prevent the oxidation of reagents and intermediates, which can be sensitive to air, ensuring a higher yield of the desired product.

-

Solvent: Ethanol is chosen as a solvent because it readily dissolves both the diamine and dicarbonyl reactants and is relatively easy to remove upon completion of the reaction.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent cyclization/aromatization steps to proceed at a reasonable rate.

-

Work-up: The aqueous work-up with solvent extraction is a standard method to separate the organic product from inorganic salts and water-soluble impurities. Drying the organic layer is critical to remove residual water before solvent evaporation to obtain a pure product.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-dimethyl-2,3-butanedione (1.0 equivalent) dissolved in 100 mL of absolute ethanol.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 5-10 minutes to create an inert atmosphere.

-

Reagent Addition: While stirring, add ethylenediamine (1.05 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Condensation and Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer with two 50 mL portions of deionized water and one 50 mL portion of saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

-

Purification: Purify the crude product by vacuum distillation to afford the pure this compound.

Spectroscopic Data

Characterization of the synthesized product is essential to confirm its identity and purity. Authoritative spectral data can be found in databases such as the NIST Chemistry WebBook and PubChem.[8][9]

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the pyrazine ring and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The spectrum would display distinct signals for the four unique carbon atoms of the pyrazine ring and the two types of carbon atoms in the tert-butyl group.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (136.19 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C=N and C=C stretching vibrations within the pyrazine ring.

Applications and Relevance

Flavor and Fragrance Industry

The primary commercial application of this compound is as a flavor and fragrance agent.[5] Its powerful and distinctive aroma makes it a valuable component in the formulation of flavors for a variety of food products, including baked goods and beverages, and in creating unique scents for cosmetics and perfumes.[2]

Drug Development and Medicinal Chemistry

The pyrazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry.[1] This means the pyrazine core is a recurring structural motif in molecules that exhibit a wide range of biological activities. Several essential medicines, including pyrazinamide (anti-tuberculosis), amiloride (diuretic), and bortezomib (anti-cancer), feature a pyrazine ring.

While this compound is not itself a therapeutic agent, its structure makes it a valuable building block or intermediate for the synthesis of more complex, biologically active molecules.[4] The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability or enhanced lipophilicity, which can be crucial for a drug candidate's efficacy. Researchers in drug discovery can utilize this compound as a starting material to explore novel chemical space in the search for new therapeutics.

Safety and Handling

This compound is classified as a flammable liquid and vapor and is harmful if swallowed.[3]

-

Handling: Use in a well-ventilated area and avoid breathing vapors or mist. Keep away from heat, sparks, open flames, and other sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

In case of exposure, it is critical to seek fresh air if inhaled, wash skin thoroughly with soap and water, and rinse eyes cautiously with water for several minutes. If swallowed, rinse the mouth and call a poison center or doctor.

References

-

This compound | C8H12N2 | CID 122943 . PubChem, National Institutes of Health. [Link]

-

2-tert-butyl pyrazine, 32741-11-0 . The Good Scents Company. [Link]

-

MATERIAL SAFETY DATA SHEET . M&U International. [Link]

-

2-tert-butyl pyrazine, 32741-11-0 . Perflavory. [Link]

-

2-Methoxy-3-sec-butyl-pyrazine: Properties, Uses, Safety, Supplier Info . Pipzine Chemicals. [Link]

-

This compound (C8H12N2) . PubChemLite. [Link]

-

2-tert-butyl pyrazine, 32741-11-0 . The Good Scents Company. [Link]

-

(a) Reversible coupling of ethylenediamine (ED) and ethanol into... . ResearchGate. [Link]

-

The Reaction of Ethylenediamine with Cobalt (II) Perchlorate and Oxygen in Dilute Aqueous Solutions . ScholarWorks@CWU. [Link]

-

2-ethyl-3-methoxypyrazine pyrazine, 2-methoxy-3-ethyl . The Good Scents Company. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . Molecules. [Link]

-

Spectral Information . PubChem, National Institutes of Health. [Link]

-

2-Butyl-3-methylpyrazine . NIST WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-tert-butyl pyrazine, 32741-11-0 [thegoodscentscompany.com]

- 3. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methoxy-3-sec-butyl pyrazine | 24168-70-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]

- 9. Pyrazine synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Laboratory Synthesis of 2-tert-Butylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 2-tert-butylpyrazine, a significant heterocyclic compound with applications in flavor chemistry and as a building block in pharmaceutical development. This document delves into the primary synthetic pathways, focusing on the nucleophilic substitution of a leaving group on the pyrazine ring with a tert-butyl nucleophile generated from organometallic reagents. Detailed experimental protocols, mechanistic insights, safety considerations, and characterization data are presented to enable researchers to replicate and adapt these methods. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction: The Significance of this compound

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to a wide array of natural and synthetic products. Their unique aromatic and electronic properties make them valuable scaffolds in medicinal chemistry, materials science, and flavor and fragrance industries. This compound, in particular, is a notable compound characterized by its nutty, roasted, and green bell pepper aroma, making it a significant component in the flavor industry.[1] Beyond its sensory properties, the sterically bulky tert-butyl group can influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making its incorporation into drug candidates an area of interest for medicinal chemists.

This guide will focus on the most practical and established laboratory methods for the synthesis of this compound, providing the necessary detail for successful execution.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution with Organometallic Reagents

The most direct and widely applicable method for the synthesis of this compound involves the reaction of a 2-halopyrazine with a potent tert-butyl nucleophile. This approach leverages the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution. The two most common sources of the tert-butyl nucleophile are tert-butyllithium and tert-butylmagnesium chloride (a Grignard reagent).

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly polarized carbon-metal bond in the organometallic reagent renders the tert-butyl group strongly nucleophilic. This nucleophile attacks the electron-deficient C2 position of the 2-halopyrazine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent elimination of the halide ion restores the aromaticity of the pyrazine ring, yielding the desired this compound.

The choice between tert-butyllithium and a Grignard reagent often depends on factors such as commercial availability, ease of handling, and the presence of other functional groups in the molecule. Tert-butyllithium is a significantly stronger base and nucleophile, which can be advantageous for less reactive substrates but also poses a greater risk of side reactions and handling hazards.

Diagram: General Mechanism of Nucleophilic Aromatic Substitution

Caption: General mechanism for the synthesis of this compound.

Synthesis via tert-Butylmagnesium Chloride (Grignard Reagent)

This method is often preferred due to the relatively lower reactivity and greater functional group tolerance of Grignard reagents compared to organolithiums.

Experimental Protocol:

Materials:

-

2-Chloropyrazine

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

Part A: Preparation of tert-Butylmagnesium Chloride

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.

-

Initiation: Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine is added to activate the magnesium surface. A small amount of a solution of tert-butyl chloride (1.1 equivalents) in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated by gentle warming with a heat gun until the iodine color disappears and bubbling is observed.

-

Grignard Formation: The remaining solution of tert-butyl chloride is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction. The resulting grey-black solution is the tert-butylmagnesium chloride reagent.

Part B: Reaction with 2-Chloropyrazine

-

Reaction Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

-

Addition of Grignard Reagent: The prepared tert-butylmagnesium chloride solution is transferred via cannula or dropping funnel to the solution of 2-chloropyrazine at a slow rate, maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to light yellow liquid.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether or THF | Aprotic and can solvate the Grignard reagent. |

| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction and minimizes side reactions. |

| Reaction Time | 3-5 hours | Allows for complete conversion of the starting material. |

| Quenching Agent | Saturated aq. NH4Cl | A mild acid source to protonate any remaining Grignard reagent and hydrolyze magnesium salts. |

Diagram: Experimental Workflow for Grignard Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

Synthesis via tert-Butyllithium

This method utilizes the highly reactive tert-butyllithium, which often leads to faster reaction times and higher yields but requires more stringent handling procedures.

Experimental Protocol:

Materials:

-

2-Chloropyrazine

-

tert-Butyllithium (solution in pentane or heptane)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen/argon inlet is charged with a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of tert-Butyllithium: A solution of tert-butyllithium (1.1 equivalents) is added dropwise via syringe to the stirred solution of 2-chloropyrazine, maintaining the internal temperature below -70 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours. Reaction progress can be monitored by quenching an aliquot and analyzing by TLC or GC-MS.

-

Work-up: The reaction is quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature.

-

Purification: The work-up and purification follow the same procedure as described for the Grignard reaction method.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF | Aprotic and suitable for low-temperature reactions with organolithiums. |

| Temperature | -78 °C | Essential to control the high reactivity of tert-butyllithium and prevent side reactions such as deprotonation of the solvent. |

| Reaction Time | 1-2 hours | Generally faster than the Grignard reaction due to the higher reactivity of the organolithium reagent. |

| Quenching Agent | Saturated aq. NH4Cl | Safely neutralizes the highly reactive organolithium reagent. |

Safety Considerations for Organometallic Reagents:

-

Pyrophoric Nature: Both tert-butylmagnesium chloride and tert-butyllithium are highly reactive and can ignite spontaneously upon contact with air and moisture. All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) using appropriate air-free techniques (e.g., Schlenk line, glovebox).

-

Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses, and appropriate gloves are mandatory.

-

Quenching: Reactions should be quenched carefully at low temperatures to control the exothermic reaction.

Alternative Synthetic Strategies

While the use of organometallic reagents is the most common approach, other methods for the synthesis of this compound have been explored.

Direct C-H Functionalization

Recent advances in catalysis have opened up possibilities for the direct C-H functionalization of heterocycles.[1] These methods avoid the pre-functionalization of the pyrazine ring (e.g., halogenation) and the preparation of organometallic reagents. However, achieving regioselectivity on the pyrazine ring can be challenging, and these methods often require specialized catalysts and conditions that may not be readily accessible in all laboratory settings.

Radical Alkylation

The introduction of a tert-butyl group can also be achieved through radical reactions. This typically involves the generation of tert-butyl radicals from a suitable precursor (e.g., from pivaloyl chloride via a radical initiator) and their subsequent addition to the pyrazine ring. These reactions can sometimes suffer from a lack of selectivity and the formation of multiple products.[2]

Characterization of this compound

A crucial aspect of synthesis is the confirmation of the product's identity and purity.

| Property | Value |

| Molecular Formula | C8H12N2[3] |

| Molecular Weight | 136.19 g/mol [3] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~179 °C |

| CAS Number | 32741-11-0[3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three distinct protons on the pyrazine ring and a singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyrazine ring and the quaternary and methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) at m/z = 136, corresponding to the molecular weight of this compound.[3]

Conclusion

The synthesis of this compound in a laboratory setting is most reliably achieved through the nucleophilic aromatic substitution of 2-chloropyrazine with either tert-butylmagnesium chloride or tert-butyllithium. While both methods are effective, the Grignard-based approach offers a better balance of reactivity and safety for general laboratory use. The provided protocols, along with the mechanistic rationale and safety precautions, offer a solid foundation for researchers to successfully synthesize this important pyrazine derivative. Emerging techniques in direct C-H functionalization may provide more atom-economical routes in the future, but currently, the organometallic pathways remain the most practical and well-established.

References

[3] PubChem. This compound. National Center for Biotechnology Information. [Link] [4] Organic Syntheses. Methyl 2-(2-chlorophenyl)-2-methylpropanoate. [Link] [5] Beilstein Journal of Organic Chemistry. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. 2019, 15, 88-94. [Link] [6] Google Patents. Process for producing N-tert-butyl-2-pyrazinecarboxamide and N-tert-butyl-2-piperazinecarboxamide. [1] MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules 2023, 28(15), 5789. [Link] [7] The Good Scents Company. 2-tert-butyl pyrazine. [Link] [2] ElectronicsAndBooks.com. AMIDOALKYLATION OF PYRAZINE-2,3-DICARBONITRILE BY. [Link]

Sources

- 1. 2-tert-butyl pyrazine, 32741-11-0 [thegoodscentscompany.com]

- 2. 2-ethyl-3-methoxypyrazine, 25680-58-4 [thegoodscentscompany.com]

- 3. This compound | C8H12N2 | CID 122943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 5. 2-tert-Butylpyridine [webbook.nist.gov]

- 6. 2-Methoxy-3-(1-methylpropyl)pyrazine | C9H14N2O | CID 520098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Sec-butylpyrazine | C8H12N2 | CID 528053 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Absence in Nature: A Technical Guide to 2-tert-Butylpyrazine and the Biosynthesis of its Analogs

Abstract

This technical guide addresses the natural occurrence and biosynthesis of 2-tert-Butylpyrazine. A thorough review of scientific literature reveals that this compound is not a known naturally occurring compound. This guide, therefore, pivots to provide an in-depth exploration of why this is the case, offering a comparative analysis with its structurally related, naturally occurring alkylpyrazine analogs. We will delve into the established biosynthetic pathways of these analogs in microorganisms and plants to elucidate the enzymatic and substrate-specific constraints that preclude the formation of the sterically hindered tert-butyl group on the pyrazine scaffold. By understanding the biogenesis of naturally occurring pyrazines, we can infer the limitations of nature's synthetic machinery and appreciate the unique structural features that govern the aroma and flavor profiles of numerous foods and natural products. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of pyrazine biosynthesis and flavor chemistry.

Introduction: The Aromatic World of Pyrazines and the Question of this compound

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal in the flavor and aroma of a vast array of foods and natural products.[1] Their characteristic nutty, roasted, and earthy scents are primarily formed through Maillard reactions during thermal processing or via biosynthetic pathways in microorganisms and plants.[2][3] While a diverse range of alkyl-substituted pyrazines have been identified in nature, the specific compound this compound has not been reported as a natural product.[4] This guide will explore the fundamental reasons for its absence in nature by examining the well-documented biosynthetic routes of its close structural relatives.

Natural Occurrence of Structurally Related Alkylpyrazines

While this compound is absent from natural sources, a variety of other alkyl- and methoxy-substituted pyrazines are widespread. These compounds are key contributors to the sensory profiles of many foods and are also involved in chemical signaling in insects. The following table summarizes the natural occurrence of some important pyrazine analogs.

| Pyrazine Derivative | Natural Source(s) | Typical Concentration Range |

| 2,5-Dimethylpyrazine | Fermented soybeans (Natto), Coffee, Roasted Peanuts | Variable, can be significant in fermented foods |

| 2,3,5-Trimethylpyrazine | Fermented foods, Coffee, Beer | ng/g to µg/g range |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | Grapes (Cabernet Sauvignon, Sauvignon Blanc), Green Bell Peppers | ng/L in wine, ng/g in vegetables |

| 2-Methoxy-3-sec-butylpyrazine (SBMP) | Green Peas, Pseudomonas spp. | Low ng/g range |

| 2-Methoxy-3-isopropylpyrazine (IPMP) | Ladybird beetles, Spinach roots, Grapes | Low ng/g range |

The Biosynthesis of Naturally Occurring Alkylpyrazines: A Tale of Precursors and Enzymes

The biosynthesis of pyrazines in living organisms is a fascinating interplay of enzymatic and spontaneous chemical reactions. Understanding these pathways provides a clear rationale for the absence of this compound in nature. The key limiting factors are the availability of specific precursors and the substrate specificity of the enzymes involved.

Biosynthesis in Bacteria: The Amino Acid Pathway

In many bacteria, particularly Bacillus subtilis, the biosynthesis of simple alkylpyrazines, such as 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP), originates from the amino acid L-threonine.[5][6]

The key steps in this pathway are:

-

Dehydrogenation: L-threonine is oxidized by the enzyme L-threonine-3-dehydrogenase (TDH) to form L-2-amino-acetoacetate.[5]

-

Decarboxylation: The unstable L-2-amino-acetoacetate spontaneously decarboxylates to yield aminoacetone.[5][6]

-

Condensation and Cyclization: Two molecules of aminoacetone condense to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is oxidized to the stable aromatic pyrazine ring.

The following diagram illustrates this biosynthetic pathway:

Biosynthesis in Plants: The Methoxypyrazine Pathway

In plants, the biosynthesis of methoxypyrazines, such as 2-methoxy-3-isobutylpyrazine (IBMP), follows a different, though conceptually similar, pathway. The precursors for the alkyl side chains are derived from amino acids like L-leucine, L-isoleucine, and L-valine.[7]

A proposed pathway involves:

-

Amidation and Condensation: An amino acid is amidated and then condenses with a dicarbonyl compound (such as glyoxal) to form a hydroxypyrazine.[8]

-

Methoxylation: The final step is the methylation of the hydroxyl group by an O-methyltransferase (OMT) enzyme, using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce the volatile methoxypyrazine.[7]

The following diagram illustrates the final step in methoxypyrazine biosynthesis:

Steric Hindrance and Substrate Specificity: The Case Against Natural this compound

The established biosynthetic pathways for naturally occurring pyrazines highlight two major roadblocks to the formation of this compound:

-

Lack of a Precursor: There is no common metabolic pathway that produces a precursor molecule with a tert-butyl group suitable for incorporation into the pyrazine ring. Amino acids, which are the primary building blocks for the alkyl side chains of natural pyrazines, do not possess a tert-butyl structure. The biochemical machinery to assemble such a sterically hindered group and attach it to a pyrazine precursor is not known to exist in microorganisms or plants.

-

Enzymatic Constraints: The enzymes involved in pyrazine biosynthesis are highly specific for their substrates. The active sites of enzymes like L-threonine-3-dehydrogenase and O-methyltransferases are tailored to accommodate linear or moderately branched alkyl groups. The bulky and rigid nature of the tert-butyl group would likely prevent it from fitting into the active site of these enzymes, thus inhibiting any potential catalytic activity.

Experimental Protocols: Studying Pyrazine Biosynthesis

For researchers investigating pyrazine biosynthesis, several key experimental workflows are employed. Below is a generalized protocol for the identification and quantification of pyrazines from a natural source.

Protocol: Extraction and Analysis of Pyrazines from a Plant Matrix

Objective: To extract, identify, and quantify volatile pyrazines from a plant sample (e.g., bell peppers).

Materials:

-

Plant tissue (e.g., 100g of bell pepper)

-

Liquid nitrogen

-

Dichloromethane (DCM), high purity

-

Anhydrous sodium sulfate

-

Internal standard (e.g., deuterated pyrazine analog)

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Flash-freeze the plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Transfer the powdered tissue to a flask and add a known amount of the internal standard.

-

Add 200 mL of DCM and stir for 4 hours at room temperature.

-

Filter the mixture to remove solid plant material.

-

-

Concentration:

-

Dry the DCM extract over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator under reduced pressure.

-

-

Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS.

-

Run a temperature program that allows for the separation of volatile pyrazines.

-

Identify pyrazines based on their retention times and mass spectra compared to authentic standards.

-

Quantify the identified pyrazines by comparing their peak areas to that of the internal standard.

-

The following diagram outlines this experimental workflow:

Conclusion

References

-

Liu, X., & Quan, W. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3597. [Link]

-

Kłosowski, G., Mikulski, D., & Hanaka, A. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Molecules, 26(23), 7108. [Link]

-

Li, X., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01799-19. [Link]

-

Koch, A., et al. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 20(1), e202200832. [Link]

-

Koch, A., et al. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 20(1), e202200832. [Link]

-

Li, X., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. PubMed, 31562168. [Link]

-

Zhao, Y., et al. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Frontiers in Plant Science, 12, 797822. [Link]

-

Rizzi, G. P. (1988). Formation of pyrazines from acyloin precursors under mild conditions. Journal of Agricultural and Food Chemistry, 36(2), 349–352. [Link]

-

Masuo, S., et al. (2019). Enzymatic Cascade in Pseudomonas that Produces Pyrazine from α‐Amino Acids. Angewandte Chemie International Edition, 58(42), 15024-15028. [Link]

-

Rajini, K. S., et al. (2011). Microbial metabolism of pyrazines. Critical Reviews in Microbiology, 37(2), 99-112. [Link]

-

L'Abée-Lund, T. M., et al. (2002). Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa. FEMS Microbiology Letters, 212(2), 199-204. [Link]

-

Birk, F., et al. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 16(11), 2100196. [Link]

-

The Good Scents Company. (n.d.). 2-tert-butyl pyrazine. The Good Scents Company. [Link]

-

Farag, M. A., et al. (2022). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. Critical Reviews in Food Science and Nutrition, 62(26), 7323-7347. [Link]

-

Sharma, A., et al. (2023). Pyrazines: Occurrence, formation and biodegradation. Journal of Environmental Management, 326(Pt A), 116719. [Link]

-

Rajini, K. S., et al. (2011). Microbial metabolism of pyrazines. PubMed, 21480771. [Link]

-

Farag, M. A., et al. (2022). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. PubMed, 34933625. [Link]

-

Spangenberg, T., et al. (2014). Main reaction pathways for the formation of pyrazine derivatives from monosaccharides and ammonia. Journal of Agricultural and Food Chemistry, 62(4), 931-938. [Link]

-

Liu, X., & Quan, W. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PubMed, 39125002. [Link]

-

PubChem. (n.d.). 2-Methoxy-3-(1-methylpropyl)pyrazine. PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Scent and Taste: Exploring 2-Methoxy-3-sec-butyl pyrazine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Perflavory. (n.d.). 2-tert-butyl pyrazine. Perflavory. [Link]

-

PubChem. (n.d.). 2,5-Bis(4-tert-butylphenoxy)pyrazine. PubChem. [Link]

-

Li, Y., et al. (2022). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 27(19), 6568. [Link]

Sources

- 1. A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-tert-butyl pyrazine, 32741-11-0 [thegoodscentscompany.com]

- 5. journals.asm.org [journals.asm.org]

- 6. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-tert-Butylpyrazine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, flavor and fragrance agents, and functional materials.[1] Understanding the precise molecular architecture of these compounds is paramount for elucidating their biological activity, optimizing their properties, and ensuring their quality. 2-tert-Butylpyrazine, a member of the alkylpyrazine family, presents a valuable case study for the application of modern spectroscopic techniques in structural characterization.

This comprehensive technical guide provides a detailed exploration of the spectroscopic signature of this compound. As Senior Application Scientists, we move beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and a self-validating framework for spectroscopic analysis. This guide is designed to empower researchers to confidently identify and characterize this and similar molecules, fostering a deeper understanding of the interplay between molecular structure and spectroscopic output.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

A. ¹H NMR Spectroscopy: A Window into the Proton Environment

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the aromatic protons of the pyrazine ring and the protons of the tert-butyl group.

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~8.55 | Doublet (d) | 1H | Proton on the carbon adjacent to the tert-butyl group and a nitrogen |

| H-5 | ~8.50 | Doublet (d) | 1H | Proton on the carbon between the two nitrogen atoms |

| H-6 | ~8.45 | Doublet of Doublets (dd) | 1H | Proton on the carbon adjacent to the unsubstituted carbon and a nitrogen |

| -C(CH₃)₃ | ~1.35 | Singlet (s) | 9H | Protons of the tert-butyl group |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts of the aromatic protons are in the downfield region (δ > 8.0 ppm), which is characteristic of electron-deficient aromatic systems like pyrazine. The nitrogen atoms in the ring withdraw electron density, deshielding the attached protons and shifting their resonance to a higher frequency. The tert-butyl group, being an electron-donating group, will slightly shield the adjacent protons, leading to minor variations in their chemical shifts. The singlet at approximately 1.35 ppm, integrating to nine protons, is a classic signature of a tert-butyl group, where all nine protons are chemically equivalent due to free rotation around the C-C bonds.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Signal | Predicted Chemical Shift (ppm) | Assignment |

| C-2 | ~165 | Quaternary carbon of the pyrazine ring attached to the tert-butyl group |

| C-3 | ~145 | Aromatic CH carbon adjacent to the tert-butyl group |

| C-5 | ~143 | Aromatic CH carbon between the two nitrogen atoms |

| C-6 | ~142 | Aromatic CH carbon adjacent to the unsubstituted carbon |

| -C (CH₃)₃ | ~37 | Quaternary carbon of the tert-butyl group |

| -C(CH₃ )₃ | ~30 | Methyl carbons of the tert-butyl group |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The chemical shifts of the pyrazine ring carbons are in the downfield region, consistent with their aromatic and electron-deficient nature. The quaternary carbon (C-2) bearing the tert-butyl group is expected to be the most downfield due to the substitution effect. The chemical shifts of the methyl carbons of the tert-butyl group appear in the aliphatic region of the spectrum. The presence of a single signal for the three methyl groups further confirms the symmetry of the tert-butyl substituent.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 512-1024 scans are often required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyrazine ring) |

| 2970-2870 | C-H stretch | Aliphatic (tert-Butyl group) |

| ~1600, ~1475 | C=C and C=N stretch | Aromatic ring (Pyrazine) |

| ~1370 | C-H bend | tert-Butyl group (characteristic) |

| 1200-1000 | C-N stretch | Aromatic amine |

| 900-690 | C-H out-of-plane bend | Aromatic ring substitution pattern |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the aromatic pyrazine ring and the aliphatic tert-butyl group. The C-H stretching vibrations of the aromatic ring will appear at a slightly higher frequency (>3000 cm⁻¹) compared to the aliphatic C-H stretches of the tert-butyl group (<3000 cm⁻¹).[4] The characteristic C=C and C=N stretching vibrations of the pyrazine ring will be observed in the 1600-1475 cm⁻¹ region. A notable feature will be the strong absorption around 1370 cm⁻¹, which is characteristic of the C-H bending in a tert-butyl group.[5]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Fragmentation Pathway |

| 136 | [C₈H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₉N₂]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group |

| 79 | [C₄H₃N₂]⁺ | Loss of the entire tert-butyl group (•C(CH₃)₃) |

Expertise & Experience: Interpreting the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 136, corresponding to the molecular weight of the compound. The most significant fragmentation pathway will likely involve the cleavage of the tert-butyl group. The loss of a methyl radical (•CH₃) from the tert-butyl group would result in a fragment ion at m/z 121.[6] A more significant fragmentation would be the loss of the entire tert-butyl group, leading to a fragment at m/z 79, which corresponds to the pyrazinyl cation. This fragmentation pattern is a strong indicator of the presence of a tert-butyl substituent on the pyrazine ring.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum.

IV. Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating framework for its structural elucidation. Each technique offers a unique and complementary piece of the molecular puzzle. NMR spectroscopy details the precise connectivity and chemical environments of the carbon and hydrogen atoms. IR spectroscopy confirms the presence of key functional groups and vibrational characteristics. Finally, mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure.

This guide underscores the power of a multi-technique spectroscopic approach in modern chemical analysis. By understanding the principles behind each method and the expected spectral features for a given class of compounds, researchers can confidently and accurately determine the structure of novel molecules, a critical step in the advancement of pharmaceutical and materials science.

References

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the 1413 cm À1 band of pyrazine along with the best fit. For details see text.. [Link]

-

MDPI. (n.d.). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules. [Link]

-

NIST. (n.d.). 2-tert-Butylpyridine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Med Chem (Los Angeles). [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. [Link]

-

Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

-

SpringerLink. (2025). Exploring alkylpyrazine stability across aggregation states: a DFT perspective. [Link]

-

Semantic Scholar. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

NIST. (n.d.). 2,3,5-Trimethyl-6-butylpyrazine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

e-Journal of Science & Technology. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

-

MDPI. (n.d.). Can Graph Machines Accurately Estimate 13 C NMR Chemical Shifts of Benzenic Compounds?. International Journal of Molecular Sciences. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

SpectraBase. (n.d.). 2,4-DI-tert-BUTYLPYRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Wikipedia. (n.d.). Alkylpyrazine. [Link]

-

The Good Scents Company. (n.d.). 2-tert-butyl pyrazine. [Link]

-

ResearchGate. (2016). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine. [Link]

-

NIST. (n.d.). 2-Isobutyl-3-methylpyrazine. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 3-Sec-butyl-2-chloropyrazine - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]

Sources

Introduction: The Role of Alkylpyrazines in Sensory Science

An In-Depth Technical Guide to 2-tert-Butylpyrazine (CAS No. 32741-11-0)

Senior Application Scientist Note: This guide focuses on This compound as specified in the topic request. It is critical to note that the provided CAS Number, 18138-04-6, corresponds to a different compound, 2,3-Diethyl-5-methylpyrazine .[1][2] This document proceeds with the analysis of this compound under its correct and verified CAS Number: 32741-11-0 .[3][4]

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal in the fields of flavor and fragrance chemistry.[5] Their significance lies in their potent sensory impact; even at trace concentrations, they contribute substantially to the aroma profiles of numerous natural and processed foods, including coffee, baked goods, and roasted nuts.[6] this compound, a member of the alkylpyrazine family, is a synthetic aroma chemical valued for its complex and powerful odor profile.[7][8]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development and sensory science. We will explore its fundamental physicochemical properties, synthesis pathways, analytical characterization, applications, and safety protocols, offering field-proven insights into its use and handling.

Physicochemical Properties and Molecular Structure

Understanding the fundamental properties of this compound is essential for its effective application, formulation, and analysis. The bulky tert-butyl group significantly influences its volatility, solubility, and sensory characteristics compared to smaller alkylpyrazines.

Molecular Structure

The structure consists of a pyrazine ring substituted at the C-2 position with a tert-butyl group.

Caption: 2D Structure of this compound.

Key Physicochemical Data

The following table summarizes the essential properties of this compound, compiled from authoritative databases.

| Property | Value | Source(s) |

| CAS Number | 32741-11-0 | [3][4] |

| Molecular Formula | C₈H₁₂N₂ | [4] |

| Molecular Weight | 136.19 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 179.9 ± 20.0 °C (Predicted) | [3] |

| Density | 0.955 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 66.11 °C (151.00 °F) | [7][8] |

| Solubility | Soluble in alcohol; Water solubility estimated at 2286 mg/L @ 25°C | [8] |

| Odor Profile | Described as minty, green, bell pepper, nutty, and roasted | [3][7] |

Synthesis and Purification

The synthesis of alkylpyrazines is a well-established area of organic chemistry. While multiple routes exist, the Gutknecht pyrazine synthesis provides a foundational and illustrative pathway.[9] This method relies on the self-condensation of α-aminoketones, which are themselves formed from α-oximinoketones.

Conceptual Synthesis Workflow

The production of this compound involves a multi-step process that begins with readily available precursors. The causality is clear: create an α-aminoketone intermediate that can dimerize, cyclize, and oxidize to form the stable aromatic pyrazine ring.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Approach

While specific industrial protocols are proprietary, a lab-scale synthesis can be conceptualized based on established pyrazine chemistry.

-

Formation of the α-Aminoketone: An appropriate α-haloketone is reacted with an ammonia source. The choice of starting materials is critical to ensure the final product has the desired tert-butyl substitution pattern.

-

Condensation and Cyclization: The α-aminoketone intermediate is unstable and readily undergoes self-condensation. Under controlled pH and temperature, two molecules react to form a dihydropyrazine intermediate. This step is often the core of the synthesis, as it builds the heterocyclic ring.

-

Oxidation: The dihydropyrazine is not aromatic and must be oxidized to form the stable pyrazine ring. This can be achieved by exposure to air (oxygen) or by using a mild chemical oxidizing agent. This step is thermodynamically driven by the formation of the stable aromatic system.

-

Purification: The crude reaction mixture will contain the desired product, unreacted starting materials, and byproducts. Purification is typically achieved via fractional distillation under reduced pressure to isolate the this compound with high purity.

Analytical Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and concentration of this compound. The combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for analyzing volatile and semi-volatile compounds like pyrazines.[5] It provides both qualitative and quantitative data.

-

Expertise & Causality: The choice of a non-polar or mid-polar GC column (e.g., DB-5ms) is based on the need to separate analytes by their boiling points and polarity. The mass spectrometer fragments the eluted compound in a predictable manner, creating a "fingerprint" mass spectrum that allows for unambiguous identification against spectral libraries. However, as many alkylpyrazine isomers produce similar mass spectra, retention indices are crucial for definitive identification.[5]

Step-by-Step GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable solvent like dichloromethane or ethanol.

-

Injection: Inject 1 µL of the sample into the GC inlet, typically set to a temperature of 250°C to ensure rapid volatilization.

-

Chromatographic Separation: Utilize a temperature program, for example: initial oven temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C. This gradient ensures separation of volatile impurities from the target analyte.

-

Mass Spectrometry: As compounds elute from the column, they enter the mass spectrometer (electron ionization source at 70 eV). Scan a mass range of m/z 40-300.

-

Data Analysis: Identify the this compound peak by its retention time and compare its mass spectrum to a reference library (e.g., NIST). Quantify using an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS confirms purity and identity based on fragmentation, NMR provides definitive structural confirmation by probing the chemical environment of each proton and carbon atom. It is a complementary method essential for structural elucidation.[10]

-

¹H NMR: Will show characteristic signals for the aromatic protons on the pyrazine ring and a distinct singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including those in the pyrazine ring and the quaternary and methyl carbons of the tert-butyl group.

Caption: Integrated analytical workflow for quality assurance.

Applications in Flavor and Fragrance Industries

The primary application of this compound is as a potent flavor and fragrance ingredient.[4][11] Its unique sensory profile allows formulators to impart specific and desirable notes to a wide range of consumer products.

-

Flavor Applications: Its nutty and roasted characteristics make it suitable for enhancing the flavor profiles of products like coffee, cocoa, baked goods, and savory snacks.[6] The green and bell pepper notes can be used to build authentic vegetable flavors.

-

Fragrance Applications: In perfumery, pyrazines are used in trace amounts to add complexity and a unique character to a fragrance.[9] The minty and green aspects of this compound can provide a fresh, herbaceous lift to compositions, while its roasted undertones can add warmth and depth.[7][9]

Safety, Handling, and Regulatory Status

Ensuring the safe handling of any chemical is paramount. The information below is synthesized from aggregated GHS data and safety data sheets.

GHS Hazard Classification

| Hazard Class | Category | GHS Statement | Source |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |

GHS Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Handling and Storage Protocols

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[13]

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. The substance is flammable.[4][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep cool.[13]

-

Ingestion/Inhalation: Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. If inhaled, move the person to fresh air.[12][13]

Regulatory Information

-

TSCA: Listed as ACTIVE on the EPA's Toxic Substances Control Act inventory.[4][11]

-

IFRA: Recognized as a fragrance ingredient by the International Fragrance Association (IFRA).[4]

Conclusion

This compound (CAS 32741-11-0) is a high-impact aroma chemical with a distinct and valuable sensory profile. Its synthesis is based on fundamental principles of heterocyclic chemistry, and its quality is assured through a robust combination of chromatographic and spectroscopic techniques. For researchers and developers in the flavor, fragrance, and broader chemical industries, a thorough understanding of its properties, handling requirements, and analytical signatures is crucial for its successful and safe application. This guide provides the foundational technical knowledge to leverage the unique characteristics of this potent pyrazine derivative.

References

- Vertex AI Search. (2025). Unlock Nutty & Roasted Flavors: High-Quality 2-Butyl-3-Methyl Pyrazine for Food & Fragrance.

- ChemicalBook. (n.d.). This compound CAS#: 32741-11-0.

- National Institutes of Health. (n.d.). This compound. PubChem.

- Sigma-Aldrich. (n.d.). 2,3-Diethyl-5-methylpyrazine 99%, FG 18138-04-0.

- Santa Cruz Biotechnology. (n.d.). 2,3-Diethyl-5-methylpyrazine | CAS 18138-04-0.

- Flavor Extract Manufacturers Association. (n.d.). 2,3-DIETHYL-5-METHYLPYRAZINE.

- Pharmaffiliates. (n.d.). CAS No : 18138-04-0 | Chemical Name : 2,3-Diethyl-5-methylpyrazine.

- Vertex AI Search. (n.d.). Unlock the Aroma: Exploring 2-Methoxy-3-sec-butylpyrazine for Flavors and Fragrances.

- The Good Scents Company. (n.d.). hazelnut pyrazine 2,3-diethyl-5-methylpyrazine.

- The Good Scents Company. (n.d.). 2-tert-butyl pyrazine, 32741-11-0.

- Perflavory. (n.d.). 2-tert-butyl pyrazine, 32741-11-0.

- National Institutes of Health. (n.d.). 2-Methoxy-3-(1-methylpropyl)pyrazine. PubChem.

- Fisher Scientific. (2021). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET (for 2-Methylpyrazine).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET (for Luperox® P, tert-Butyl peroxybenzoate).

- Perfumer & Flavorist. (n.d.). Pyrazines for Fragrances.

- M&U International. (n.d.). MATERIAL SAFETY DATA SHEET.

- The Good Scents Company. (n.d.). 2-ethyl-3-methoxypyrazine pyrazine, 2-methoxy-3-ethyl.

- ChemicalBook. (n.d.). 2-Methoxy-3-sec-butyl pyrazine | 24168-70-5.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Scent and Taste: Exploring 2-Methoxy-3-sec-butyl pyrazine.

- ChemBK. (2024). 2-Methoxy-3-Sec-Butyl Pyrazine.

- Pipzine Chemicals. (n.d.). 2-Methoxy-3-sec-butyl-pyrazine: Properties, Uses, Safety, Supplier Info.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Aroma: Exploring the Earthy Notes of 2-Methoxy-3-sec-butyl pyrazine in Culinary Creations.

- The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine 2-methoxy-3-(1-methylpropyl)pyrazine.

- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).

- MDPI. (n.d.). Nuclear Magnetic Resonance and Headspace Solid-Phase Microextraction Gas Chromatography as Complementary Methods for the Analysis of Beer Samples.

- The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine, 24683-00-9.

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS#: 32741-11-0 [m.chemicalbook.com]

- 4. This compound | C8H12N2 | CID 122943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 2-tert-butyl pyrazine, 32741-11-0 [thegoodscentscompany.com]

- 8. 2-tert-butyl pyrazine, 32741-11-0 [perflavory.com]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. mdpi.com [mdpi.com]

- 11. femaflavor.org [femaflavor.org]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Molecular formula C8H12N2 and molecular weight of 2-tert-Butylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-Butylpyrazine (C₈H₁₂N₂), a significant heterocyclic aromatic compound. The document delineates its fundamental physicochemical properties, outlines a robust synthesis protocol, and details its analytical characterization through various spectroscopic methods. Furthermore, this guide explores the primary applications of this compound, particularly within the flavor and fragrance industries, and addresses critical safety and handling considerations. This guide is intended to be a valuable resource for professionals engaged in chemical research, development, and application.

Introduction and Physicochemical Properties

This compound, also known as Pyrazine, 2-(1,1-dimethylethyl)-, is an alkylpyrazine characterized by a pyrazine ring substituted with a tert-butyl group.[1][2] This structural feature imparts specific organoleptic properties, making it a compound of interest in various industrial applications.

Molecular Structure and Properties

The molecular structure of this compound consists of a diazine ring with a bulky tert-butyl substituent at the C-2 position. This structure directly influences its physical and chemical characteristics.

digraph "2_tert_butylpyrazine" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext];

edge [style=solid];

C1 [label="N"];

C2 [label="C"];

C3 [label="C"];

C4 [label="N"];

C5 [label="C"];

C6 [label="C"];

H1 [label="H"];

H2 [label="H"];

H3 [label="H"];

C7 [label="C"];

C8 [label="C"];

H4 [label="H3"];

C9 [label="C"];

H5 [label="H3"];

C10 [label="C"];

H6 [label="H3"];

C1 -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C6 -- C1 [len=1.5];

C3 -- H1 [len=1.0];

C5 -- H2 [len=1.0];

C6 -- H3 [len=1.0];

C2 -- C7 [len=1.5];

C7 -- C8 [len=1.5];

C8 -- H4 [len=1.0];

C7 -- C9 [len=1.5];

C9 -- H5 [len=1.0];

C7 -- C10 [len=1.5];

C10 -- H6 [len=1.0];

C1 [pos="0,1.5!"];

C2 [pos="1.3,-0.75!"];

C3 [pos="0,-1.5!"];

C4 [pos="-1.3,-0.75!"];

C5 [pos="-1.3,0.75!"];

C6 [pos="0,1.5!"];

H1 [pos="0,-2.5!"];

H2 [pos="-2.3,1.25!"];

H3 [pos="0,2.5!"];

C7 [pos="2.8,-0.75!"];

C8 [pos="3.8,0.25!"];

H4 [pos="4.8,0.25!"];

C9 [pos="3.8,-1.75!"];

H5 [pos="4.8,-1.75!"];

C10 [pos="2.8,-2.75!"];

H6 [pos="2.8,-3.75!"];

}

Figure 2: General synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-tert-Butyl-2,3-dihydropyrazine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminoethane (1.0 equivalent) in a suitable solvent such as ethanol.

-

To this solution, add 1-hydroxy-3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude 2-tert-butyl-2,3-dihydropyrazine.

Step 2: Oxidation to this compound

-

Dissolve the crude 2-tert-butyl-2,3-dihydropyrazine in a suitable solvent, such as dichloromethane or toluene.

-

Add a dehydrogenating agent, for instance, manganese dioxide (MnO₂) or a catalytic amount of palladium on carbon (Pd/C) under an inert atmosphere.

-

Stir the mixture at room temperature or with gentle heating. The reaction progress should be monitored by Gas Chromatography (GC) or TLC.

-

Once the reaction is complete, filter off the oxidizing agent or catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound are conducted using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.0-1.5 ppm. The three protons on the pyrazine ring will appear as distinct signals in the aromatic region, generally between 8.0 and 9.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon and the methyl carbons of the tert-butyl group. The four carbon atoms of the pyrazine ring will also show distinct resonances in the aromatic region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z = 136, corresponding to its molecular weight. A prominent fragment ion is expected at m/z = 121, resulting from the loss of a methyl group ([M-15]⁺). Another significant fragment would be the tert-butyl cation at m/z = 57.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands. These include C-H stretching vibrations from the tert-butyl group and the aromatic ring, C=N and C=C stretching vibrations characteristic of the pyrazine ring, and C-H bending vibrations.

Applications

The primary application of this compound is as a flavor and fragrance agent in the food and perfume industries.[2] Its unique organoleptic profile, described as minty, green, nutty, and roasted, makes it a valuable component in the formulation of a wide array of savory flavors, including those for baked goods, snacks, and beverages. In the fragrance industry, it can be used to impart green and nutty notes to perfume compositions.

Safety and Handling